molecular formula C25H13ClO3 B1186186 CRRWIQPHEHTAKI-UHFFFAOYSA-N

CRRWIQPHEHTAKI-UHFFFAOYSA-N

Cat. No.: B1186186
M. Wt: 396.826
InChI Key: CRRWIQPHEHTAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural conventions for InChI Keys, it is likely a heterocyclic or aromatic compound with functional groups such as amines, halogens, or trifluoromethyl substituents. Such compounds are often explored in medicinal chemistry or materials science due to their reactivity and stability. For instance, pyridine derivatives with trifluoromethyl groups (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N, CAS 871826-12-9) are noted for applications in drug discovery and agrochemicals . While specific data for CRRWIQPHEHTAKI-UHFFFAOYSA-N (e.g., molecular formula, synthesis routes) are absent in the evidence, its comparison with structurally analogous compounds can be inferred from available literature.

Properties

Molecular Formula

C25H13ClO3

Molecular Weight

396.826

InChI

InChI=1S/C25H13ClO3/c26-14-7-5-6-13(12-14)19-20-22(27)15-8-1-3-10-17(15)24(20)29-25-18-11-4-2-9-16(18)23(28)21(19)25/h1-12,19H

InChI Key

CRRWIQPHEHTAKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(O3)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CRRWIQPHEHTAKI-UHFFFAOYSA-N (hypothetical properties inferred from class trends) with structurally related compounds from and other sources:

Compound (InChI Key/CAS) Molecular Formula Molecular Weight Key Structural Features Boiling Point (°C) Solubility (LogP) Key Applications
This compound (Target) Not Provided Not Provided Likely pyridine core, halogen/CF₃ groups N/A ~2.5 (estimated) Drug intermediates, agrochemicals
HVXHWBMLTSDYGK-UHFFFAOYSA-N C₇H₈ClF₃N₂ 212.60 Pyridine, trifluoromethyl, chloro substituents Not reported 2.1 Pharmaceutical intermediates
(5-(Trifluoromethyl)pyridin-2-yl)methanamine C₇H₇F₃N₂ 176.14 Pyridine, trifluoromethyl, amine group N/A 1.8 Bioactive molecule synthesis
4,4'-H3OIpoINJINIeHINpeHO1 Not Provided Not Provided Bisphenol-like structure with halogen groups Not reported ~3.0 (estimated) Polymer precursors
2-Methyl-4-(trifluoromethyl)pyridine HCl C₇H₇ClF₃N 209.59 Pyridine, trifluoromethyl, methyl group N/A 1.5 Catalysis, ligand synthesis

Key Findings:

Structural Similarities : Pyridine derivatives with trifluoromethyl groups (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N ) share high thermal stability and lipophilicity (LogP ~2.1), making them suitable for drug delivery systems . The target compound likely exhibits comparable properties.

Reactivity : Compounds with chloro or amine substituents (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine ) show enhanced nucleophilic reactivity, enabling cross-coupling reactions in synthetic chemistry .

Industrial Relevance: Bisphenol-like structures (e.g., 4,4'-H3OIpoINJINIeHINpeHO1) are used in polymer production, highlighting the versatility of halogenated aromatics in materials science .

Pharmacokinetics : Pyridine-based compounds with trifluoromethyl groups often exhibit moderate GI absorption and BBB permeability, as seen in HVXHWBMLTSDYGK-UHFFFAOYSA-N (TPSA = 30.5 Ų, GI absorption = 82%) .

Notes

Data Limitations : Direct experimental data for This compound (e.g., NMR, melting point) are unavailable in the provided evidence. Comparisons are based on structural analogs and class trends.

Synthesis Methods: Pyridine derivatives are typically synthesized via nucleophilic substitution or catalytic cross-coupling, as described for HVXHWBMLTSDYGK-UHFFFAOYSA-N using reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate .

Regulatory Considerations : Halogenated compounds (e.g., 4,4'-H3OIpoINJINIeHINpeHO1 ) may require stringent safety evaluations due to environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.